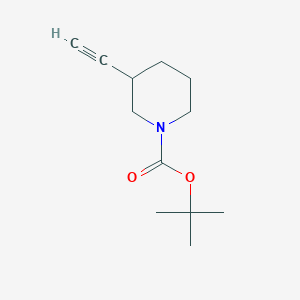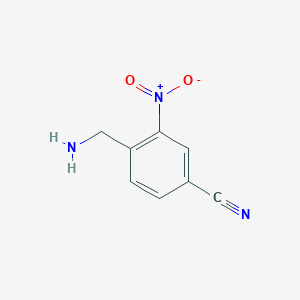
3-エチニルピペリジン-1-カルボン酸tert-ブチルエステル
概要
説明
Tert-butyl 3-ethynylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H19NO2 It is a piperidine derivative featuring an ethynyl group at the 3-position and a tert-butyl ester at the 1-position
科学的研究の応用
Tert-butyl 3-ethynylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be employed in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Used in the production of fine chemicals and as a building block in material science.
作用機序
Target of Action
Mode of Action
Result of Action
It is generally used in the synthesis of several novel organic compounds.
Action Environment
It is known that this compound is a solid at room temperature.
生化学分析
Biochemical Properties
Tert-butyl 3-ethynylpiperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s ethynyl group allows it to form covalent bonds with specific amino acid residues in proteins, potentially modifying their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity .
Cellular Effects
Tert-butyl 3-ethynylpiperidine-1-carboxylate has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. For instance, it could modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 3-ethynylpiperidine-1-carboxylate involves its binding interactions with biomolecules. The compound can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the protein’s conformation and activity, ultimately affecting cellular processes. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-ethynylpiperidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its activity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-butyl 3-ethynylpiperidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
Tert-butyl 3-ethynylpiperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites. This can result in alterations in cellular energy production, biosynthesis, and detoxification processes .
Transport and Distribution
The transport and distribution of tert-butyl 3-ethynylpiperidine-1-carboxylate within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation. Its distribution within the cell can influence its interactions with target biomolecules and its overall effectiveness .
Subcellular Localization
The subcellular localization of tert-butyl 3-ethynylpiperidine-1-carboxylate is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperidine, a six-membered nitrogen-containing heterocycle.
Ethynylation: The introduction of the ethynyl group at the 3-position of the piperidine ring can be achieved through a Sonogashira coupling reaction. This involves the reaction of a 3-halopiperidine derivative with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The tert-butyl ester group is introduced via esterification of the carboxylic acid derivative of the ethynylpiperidine. This can be done using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of tert-butyl 3-ethynylpiperidine-1-carboxylate would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tert-butyl 3-ethynylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted piperidine derivatives.
類似化合物との比較
Similar Compounds
- Tert-butyl 3-aminopiperidine-1-carboxylate
- Tert-butyl 3-hydroxypiperidine-1-carboxylate
- Tert-butyl 3-bromopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-ethynylpiperidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This differentiates it from other piperidine derivatives that may lack such functional groups.
特性
IUPAC Name |
tert-butyl 3-ethynylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHRDEPFBAXIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620879 | |
| Record name | tert-Butyl 3-ethynylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664362-16-7 | |
| Record name | tert-Butyl 3-ethynylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-ethynylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)
![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)



